molecular formula C15H13N5O2S B2911078 6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-30-9

6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2911078
CAS No.: 878066-30-9
M. Wt: 327.36
InChI Key: RYNWXKKQGPBXNW-UHFFFAOYSA-N
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Description

6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an indoline moiety with a pyrazolo[3,4-d]pyrimidinone core, linked via a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole derivatives using suitable reducing agents.

    Attachment of the Oxoethyl Group: The oxoethyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the oxoethyl-indoline intermediate with a thiol compound under mild conditions.

    Cyclization to Pyrazolo[3,4-d]pyrimidinone: The final step involves cyclization to form the pyrazolo[3,4-d]pyrimidinone core, typically achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The thioether linkage is susceptible to nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, oxidized, or substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has shown promise in several areas of scientific research:

    Biology: The compound’s ability to interact with biological macromolecules suggests potential as a biochemical probe or tool for studying protein-ligand interactions.

    Medicine: Preliminary studies indicate that this compound may exhibit pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its derivatives could be used in the development of specialty chemicals or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indoline Derivatives: Compounds such as indoline-2,3-dione and its analogs share structural similarities with the indoline moiety of the compound.

    Pyrazolo[3,4-d]pyrimidinone Derivatives: Other compounds in this class, such as pyrazolo[3,4-d]pyrimidin-4-one, exhibit similar core structures but differ in their substituents.

Uniqueness

What sets 6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one apart is the combination of the indoline and pyrazolo[3,4-d]pyrimidinone moieties linked via a thioether bond. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-12(20-6-5-9-3-1-2-4-11(9)20)8-23-15-17-13-10(7-16-19-13)14(22)18-15/h1-4,7H,5-6,8H2,(H2,16,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNWXKKQGPBXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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